N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane group and a sulfonamide moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted sulfonamide compounds .
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with cellular pathways by modulating receptor activity or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-phenyl-4,5-dihydro-3(2H)-pyridazinones exhibit similar pharmacological activities.
Sulfonamide Derivatives: Compounds containing sulfonamide groups, such as sulfa drugs, share similar chemical properties.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridazine ring with an azepane group and a sulfonamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H28N4O2S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O2S/c1-18-14-19(2)16-22(15-18)31(29,30)27-21-9-7-8-20(17-21)23-10-11-24(26-25-23)28-12-5-3-4-6-13-28/h7-11,14-17,27H,3-6,12-13H2,1-2H3 |
InChI Key |
NSRRXIDHLWHAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C |
Origin of Product |
United States |
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